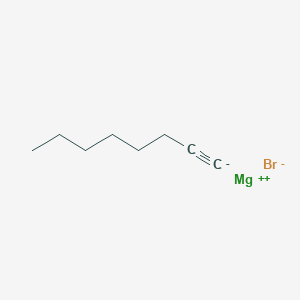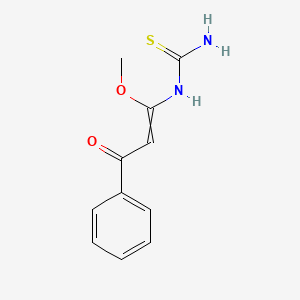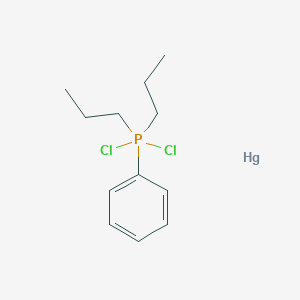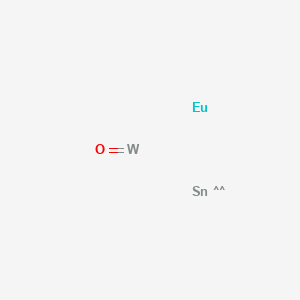
Magnesium, bromo-1-octynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo-1-octynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H13BrMg and is typically used in various chemical reactions to introduce the octynyl group into organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-octynyl- is prepared through the reaction of 1-bromo-1-octyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions typically involve:
Magnesium turnings: A large excess is used to ensure complete reaction.
Anhydrous ether: Solvent such as diethyl ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent.
Inert atmosphere: The reaction is carried out under nitrogen or argon to prevent moisture and oxygen from reacting with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of Magnesium, bromo-1-octynyl- follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with mechanical stirrers and reflux condensers.
Continuous addition: Of 1-bromo-1-octyne to a suspension of magnesium in anhydrous ether.
Automated control: Of temperature and addition rates to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo-1-octynyl- undergoes several types of chemical reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols.
Coupling reactions: With various electrophiles to form new carbon-carbon bonds.
Substitution reactions: Where the octynyl group is introduced into organic molecules.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, react with Magnesium, bromo-1-octynyl- to form secondary and tertiary alcohols.
Electrophiles: Such as alkyl halides and acyl chlorides, are used in coupling reactions.
Reaction conditions: Typically involve low temperatures and anhydrous conditions to prevent decomposition of the Grignard reagent.
Major Products
The major products formed from reactions involving Magnesium, bromo-1-octynyl- include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkynes: From coupling reactions with alkyl halides.
Ketones and esters: From reactions with acyl chlorides.
Applications De Recherche Scientifique
Magnesium, bromo-1-octynyl- has a wide range of applications in scientific research, including:
Organic synthesis: Used to introduce the octynyl group into complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: For the preparation of functionalized polymers and advanced materials.
Biological studies: As a tool for modifying biomolecules and studying their functions
Mécanisme D'action
The mechanism by which Magnesium, bromo-1-octynyl- exerts its effects involves the formation of a highly reactive carbanion. This carbanion can:
Attack electrophilic centers: In carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Participate in coupling reactions: With various electrophiles to form complex organic structures.
Stabilization: By the ether solvent, which coordinates with the magnesium atom and enhances the reactivity of the Grignard reagent
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo-1-butynyl-
- Magnesium, bromo-1-hexynyl-
- Magnesium, bromo-1-decenyl-
Uniqueness
Magnesium, bromo-1-octynyl- is unique due to its specific chain length and the presence of the terminal alkyne group. This makes it particularly useful for:
- Introducing octynyl groups : Into organic molecules, which can significantly alter their chemical and physical properties.
- Versatility : In various organic synthesis reactions, providing a broader range of applications compared to shorter or longer chain analogs .
Propriétés
Numéro CAS |
61307-39-9 |
|---|---|
Formule moléculaire |
C8H13BrMg |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
magnesium;oct-1-yne;bromide |
InChI |
InChI=1S/C8H13.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3,5-8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ISSKJNOCSRTHOZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC#[C-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)

![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)






